2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
This compound is a mouthful, but let’s break it down. It belongs to the class of thiazolopyrimidines , which exhibit diverse biological activities
Name: 2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Molecular Formula: C22H19Cl2N2O4S2
CAS Number: 618072-22-3
Preparation Methods
Synthetic Routes::
- While detailed synthetic routes for this specific compound are scarce, we can infer that it involves the condensation of appropriate precursors.
- Key steps likely include cyclization and esterification reactions.
- Unfortunately, industrial-scale production methods are not well-documented due to its rarity.
Chemical Reactions Analysis
Reactions::
Oxidation: Potential oxidation sites include the sulfur atom or the methyl groups.
Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.
Substitution: Halogen atoms (chlorine) may undergo substitution reactions.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution with bases like sodium hydroxide (NaOH).
Ester Hydrolysis: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide).
- The exact products depend on reaction conditions, but potential outcomes include hydroxylated derivatives, reduced forms, or substituted analogs.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have therapeutic applications (yet to be fully explored).
Industry: Limited applications due to its rarity.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific cellular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features: Its thiazolopyrimidine scaffold sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C18H18Cl2N2O4S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-methoxyethyl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-9-14(17(24)26-7-6-25-3)15(12-5-4-11(19)8-13(12)20)22-16(23)10(2)27-18(22)21-9/h4-5,8,10,15H,6-7H2,1-3H3 |
InChI Key |
PTMJCYVJVQEGHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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